molecular formula C21H27N3O4S B2555137 1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860611-30-9

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B2555137
CAS No.: 860611-30-9
M. Wt: 417.52
InChI Key: QHFVMTHXTGDEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity

1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound with potential biological activities. Its structure includes a nitrophenyl group and an oxadiazole moiety, which are known to exhibit various pharmacological effects. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanism of action.

Chemical Structure

The molecular formula of this compound is C21H27N3O4SC_{21}H_{27}N_3O_4S. The compound features a nitrophenyl group attached to an ethanone core and a sulfanyl-linked oxadiazole derivative.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HepG222.8Induction of apoptosis via caspase activation
MCF-729.7Cell cycle arrest at G0/G1 phase
THLE-2>50Low cytotoxicity against normal cells

The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing low toxicity towards normal liver epithelial cells (THLE-2) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to increase the levels of caspase-3, a critical enzyme in the apoptotic pathway. In HepG2 cells, a significant increase in caspase activity was observed (5.61-fold compared to control) .
  • Cell Cycle Arrest : In MCF-7 cells, the compound caused cell cycle arrest predominantly at the G0/G1 phase, preventing further progression and proliferation of cancer cells .
  • VEGFR Inhibition : Similar compounds in the oxadiazole series have demonstrated inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), suggesting that this compound may also act through angiogenesis inhibition .

Case Studies

A study conducted on various oxadiazole derivatives highlighted the promising anticancer activity of compounds similar to this compound. The results indicated that modifications to the oxadiazole ring can enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21(28-20)29-14-19(25)17-7-5-8-18(13-17)24(26)27/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFVMTHXTGDEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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